molecular formula C13H10BrF2NO2S B4660279 N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide

N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide

Cat. No.: B4660279
M. Wt: 362.19 g/mol
InChI Key: XRPCATLASWHEIU-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromobenzyl group attached to a difluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide typically involves the reaction of 2-bromobenzylamine with 2,5-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromobenzyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium iodide in acetone or potassium carbonate in DMF.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Major Products Formed:

    Nucleophilic substitution: Formation of N-(2-substituted-benzyl)-2,5-difluorobenzenesulfonamide.

    Oxidation: Formation of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonyl sulfoxide or sulfone.

    Reduction: Formation of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonylamine.

Scientific Research Applications

N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can serve as a lead compound for the development of new drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

    Industry: It is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The bromine and fluorine atoms in the compound can enhance its binding affinity to target proteins, increasing its potency and selectivity.

Comparison with Similar Compounds

  • N-(2-bromobenzyl)-2-chlorobenzenesulfonamide
  • N-(2-bromobenzyl)-2,5-dichlorobenzenesulfonamide
  • N-(2-bromobenzyl)-2,5-dimethylbenzenesulfonamide

Comparison: N-(2-bromobenzyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both bromine and fluorine atoms. These halogens can significantly influence the compound’s chemical reactivity and biological activity. Compared to its analogs with chlorine or methyl groups, the difluorobenzenesulfonamide derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF2NO2S/c14-11-4-2-1-3-9(11)8-17-20(18,19)13-7-10(15)5-6-12(13)16/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPCATLASWHEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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